N~2~-benzyl-N~2~-(phenylsulfonyl)glycinamide
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Description
N~2~-benzyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPG or benzylglycinamide, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
- Angiotensin II AT1 Receptor Blockers : BPG derivatives have been investigated as potential blockers of the angiotensin II AT1 receptor, which plays a crucial role in blood pressure regulation . These compounds may contribute to the development of antihypertensive drugs.
- Antiarrhythmic Activity : Certain BPG analogs have demonstrated antiarrhythmic effects .
- Antihistamine Activity : BPG-based compounds may possess antihistamine properties .
- Anticholesteremic Activity : Some BPG derivatives have shown potential as anticholesteremic agents .
- Hypnotic and Sedative Activity : BPG-related structures could be explored for their sedative and hypnotic effects .
- Antitumor Activity : Research has described the preparation of succinimides with high antitumor activity, which may involve BPG derivatives .
Chemical Synthesis and Reactions
BPG derivatives participate in various chemical reactions. Here’s a specific example:
- Reactions with Secondary Amines : N-Benzylmaleimide reacts with secondary amines at the double C=C bond, leading to the formation of 3-N,N-R~2~-aminosubstituted succinimides. Meanwhile, N-(2-phenylethyl)maleimide undergoes nucleophilic addition with secondary amines, resulting in amidation reactions and the formation of unsymmetrical maleic acid diamides .
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-15(18)12-17(11-13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIZOVGEJLDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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